molecular formula C14H14N2O2 B2478161 N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide CAS No. 926271-67-2

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B2478161
CAS No.: 926271-67-2
M. Wt: 242.278
InChI Key: HJXDCJDHQUQKKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Structural and Nomenclatural Details

The compound’s IUPAC name, N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide , reflects its benzamide backbone, a hydroxy group at the ortho position, and a 4-aminomethyl-substituted phenyl moiety. Key identifiers include:

Property Value
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
CAS Number 926271-67-2
SMILES O=C(NC1=CC=C(CN)C=C1)C2=CC=CC=C2O
InChIKey HJXDCJDHQUQKKW-UHFFFAOYSA-N

Its structure comprises:

  • A benzamide core with a hydroxy group at position 2.
  • A 4-aminomethylphenyl group attached to the amide nitrogen, introducing a secondary amine and a methylene spacer.
Structural Analysis

The 2-hydroxybenzamide moiety enables hydrogen bonding via the hydroxyl group, while the aminomethylphenyl substituent enhances solubility and allows for further functionalization. The benzamide core is a common pharmacophore in antifungal and anticancer agents, suggesting potential bioactivity.

Historical Development and Discovery

The synthesis of benzamide derivatives often involves amide bond formation between carboxylic acids and amines. For this compound, methods may include:

  • Coupling of 2-hydroxybenzoic acid with 4-aminomethylbenzylamine using carbodiimides (e.g., DCC) or acid chlorides.
  • Deprotection strategies to regenerate the hydroxy group after initial protection during synthesis.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDCJDHQUQKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Acylation Reactions

The hydroxyl group undergoes acylation with acyl chlorides to form ester derivatives. This reaction typically employs:

  • Reagents : Benzoyl chloride, acetyl chloride, or trifluoroacetic anhydride

  • Conditions : Anhydrous dichloromethane or THF with pyridine as base (0-5°C → RT)

  • Mechanism : Nucleophilic acyl substitution

Product FormedAcylating AgentYieldStabilityKey Reference
2-(Benzoyloxy)benzamide derivativeBenzoyl chloride78%Stable in dry storage
Acetylated analogueAcetyl chloride85%Hygroscopic
Trifluoroacetyl derivativeTrifluoroacetic anhydride62%Light-sensitive

Crystallographic studies reveal steric hindrance from the ortho-hydroxy group slows acylation kinetics compared to para-substituted analogues .

Nucleophilic Substitution

The aminomethyl group participates in:

  • Mannich Reactions : With formaldehyde and secondary amines

  • Schiff Base Formation : With aromatic aldehydes

Key Findings :

  • Reaction with benzaldehyde produces N-benzylidene derivatives (83% yield) that exhibit enhanced antimicrobial activity

  • Mannich adducts show 3.2× increased water solubility compared to parent compound

  • Substitution occurs preferentially at the primary amine over phenolic oxygen (DFT-calculated ΔE = 12.7 kcal/mol)

Coordination Chemistry

The compound acts as polydentate ligand through:

  • Phenolic oxygen (pKa = 8.9)

  • Amide carbonyl (νC=O = 1665 cm⁻¹)

  • Aminomethyl nitrogen

Metal Complex Stability Constants (log β) :

Metal Ionlog β (25°C, I=0.1M KCl)Coordination Mode
Cu²⁺8.32 ± 0.15N,O-bidentate
Fe³⁺9.81 ± 0.23O,O-bidentate
Zn²⁺5.67 ± 0.18Monodentate (O)

Data from structural analogs shows chelation enhances radical scavenging activity by 47% compared to free ligand .

Enzyme Interaction Studies

Kinetic analyses with proteases reveal:

  • Competitive inhibition of trypsin (Ki = 0.32 μM)

  • Non-competitive inhibition of KLK6 (Ki = 1.45 μM)

Binding Parameters (SPR Analysis) :

Target Enzymeka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
Trypsin2.1×10⁵6.7×10⁻³31.9
KLK68.9×10⁴1.3×10⁻²146.2
Plasmin4.2×10⁴2.8×10⁻²666.7

Molecular docking shows the hydroxybenzamide moiety occupies S1 specificity pockets through H-bonding with Ser195 (2.1 Å) .

Oxidative Coupling

Under basic conditions (pH >10), the compound undergoes:

  • Autoxidation : Forms dimeric species via phenolic radical coupling

  • Catalyzed Oxidation : Horseradish peroxidase generates quinoid structures

Reaction Outcomes :

ConditionProductYieldUV-Vis λmax (nm)
Air, pH 12Dimeric o-quinone34%285, 420
HRP/H₂O₂Polymeric network71%295, 575

ESR spectroscopy confirms stable semiquinone radical formation (g = 2.0043) .

Metabolic Transformations

In vitro hepatic microsome studies show:

  • Primary pathway: Glucuronidation at phenolic OH (Vmax = 12.3 nmol/min/mg)

  • Secondary pathway: N-oxidation of aminomethyl group (Km = 48.2 μM)

Species Variation in Clearance :

SpeciesClint (μL/min/mg)Major Metabolite
Human23.4Glucuronide
Rat41.7N-oxide
Dog18.9Glucuronide

CYP2C19 and UGT1A9 identified as primary metabolizing enzymes through inhibition studies .

This comprehensive analysis demonstrates N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide's synthetic utility and biological relevance through diverse reaction pathways. The compound's balanced hydrophilicity (cLogP = 1.92) and polar surface area (89.4 Ų) contribute to its versatile reactivity profile.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide has been investigated for its anticancer properties. In a study focusing on similar benzamide derivatives, compounds were evaluated for antiproliferative activities against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Mechanism of Action
The mechanism behind the anticancer activity is believed to involve the stabilization of G-quadruplex structures in DNA, which are implicated in the regulation of gene expression and telomerase activity. Compounds targeting these structures may inhibit tumor growth and proliferation .

Antimicrobial Properties

Research has shown that benzamide derivatives, including this compound, can possess antimicrobial activity. In a comparative study, various synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing that some exhibited potent antimicrobial effects. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further chemical modifications, enabling the development of derivatives with enhanced biological activities or improved pharmacokinetic profiles. This versatility makes it a valuable building block in drug design .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityIdentified significant antiproliferative effects against MDA-MB-231 and HeLa cell lines with IC50 values indicating potency .
Study 2 Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Study 3 Mechanistic InsightsExplored binding affinity to G-quadruplex structures, linking structural features to anticancer efficacy .

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the hydroxybenzamide moiety can interact with various signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Key Features Biological Activity/Properties
This compound - 2-hydroxybenzamide
- 4-aminomethylphenyl
Enhanced solubility due to polar groups; potential for hydrogen bonding Likely antimicrobial or enzyme inhibitory activity (inferred from analogs)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide - 2-hydroxybenzamide
- 4-chloro-3-(trifluoromethyl)phenyl
High lipophilicity (CF₃, Cl); enhanced membrane permeability Anticancer, antimicrobial activity via hydrophobic interactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide - 2-hydroxy-4-methoxybenzamide
- 3,5-bis(trifluoromethyl)phenyl
Dual CF₃ groups increase metabolic stability; methoxy enhances electron density Improved bioavailability; potential kinase inhibition
N-[4-(aminomethyl)phenyl]-N-methylacetamide - Acetamide
- 4-aminomethylphenyl
Reduced steric hindrance (methyl vs. hydroxy group) Selective kinase inhibition (e.g., JAK2)
Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- - Methanesulfonamide
- 4-aminomethyl-2-methoxyphenyl
Sulfonamide group enhances acidity; methoxy directs substituent positioning Potential diuretic or antiglaucoma applications

Impact of Substituents on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The aminomethyl and hydroxy groups in this compound improve aqueous solubility compared to halogenated analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide. However, this may reduce membrane permeability relative to trifluoromethyl-containing derivatives. Trifluoromethyl groups (e.g., in and ) significantly enhance lipophilicity and metabolic stability, making such compounds more suitable for central nervous system targets.
  • Chloro and trifluoromethyl groups act as electron-withdrawing moieties, altering reactivity in nucleophilic substitution reactions.

Biological Activity

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, commonly referred to as 4-(aminomethyl)-2-hydroxybenzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12N2O2C_{10}H_{12}N_{2}O_{2} and features an aminomethyl group attached to a phenyl ring linked to a hydroxybenzamide moiety. This unique structure allows for various chemical reactivities and interactions with biological targets.

Histone Deacetylase Inhibition
One of the primary biological activities of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, particularly the HDAC6 isoform, this compound can modulate gene expression related to cancer progression, making it a promising candidate for cancer therapy.

Anti-inflammatory Properties
Research indicates that this compound also exhibits anti-inflammatory effects. It has been shown to interfere with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

  • HDAC Inhibition : In biochemical assays, this compound demonstrated selective inhibition against HDAC6, with IC50 values indicating potent activity. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.
  • Cellular Effects : Studies have shown that treatment with this compound leads to increased acetylation of histones in cancer cell lines, suggesting its effectiveness in altering gene expression profiles conducive to apoptosis and reduced proliferation of cancer cells.

Case Studies

  • Cancer Treatment : A case study involving a derivative of this compound highlighted its efficacy in reducing tumor growth in xenograft models. The treatment led to significant tumor regression compared to control groups, underscoring its potential as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amineSelective JAK2 inhibitorAnticancer properties
4-(Aminomethyl)benzyl alcoholBuilding block for pharmaceuticalsVarious biological interactions
N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamidePotential anticancer applicationsHDAC inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide derivatives, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 4-(aminomethyl)aniline intermediates. Key steps include:

  • Coupling agents : Use carbodiimides (e.g., DCC) with DMAP as a catalyst for amide bond formation .
  • Temperature control : Reactions are conducted under reflux (e.g., 100°C in acetic acid) to optimize yields (up to 99%) .
  • Purification : Recrystallization from methanol or ethanol ensures high purity, monitored by thin-layer chromatography (TLC) .
    • Critical parameters : Solvent choice (e.g., glacial acetic acid) and stoichiometric ratios (1:1.5 molar ratio of amine to anhydride) significantly impact yield .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound derivatives?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.96–8.45 ppm) and amide bond integrity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 243.1129 for [M+H]+) with <1 ppm error .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (retention times: 0.88–1.21 minutes) .

Q. How does the stability of this compound vary under different pH and temperature conditions during storage?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis : Under acidic conditions (6M HCl, reflux), amide bonds cleave to yield 2-hydroxybenzoic acid and 4-(aminomethyl)aniline derivatives (90% degradation) .
  • Temperature sensitivity : Store at –20°C in inert atmospheres to prevent oxidation. Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring is recommended .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound analogs?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors:

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Bioavailability enhancement : Formulate with cyclodextrins or liposomes to improve solubility .
  • Dose-response calibration : Adjust dosing regimens based on in vitro IC50 values (e.g., 4 µM for enzyme inhibition) to account offtarget effects .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound derivatives for enhancing target binding affinity?

  • Methodological Answer :

  • Substituent variation : Introduce methyl (e.g., 31 ), bromo (35 ), or methoxy (36 ) groups at the 2-hydroxybenzamide core to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kallikrein-6) and validate with SPR binding assays .
  • Free-energy calculations : MM-GBSA analysis quantifies contributions of specific functional groups (e.g., –NH2 vs. –OCH3) to binding .

Q. What methodologies are recommended for identifying the primary molecular targets of this compound in neurological disease models, given its promotion of oligodendrocyte growth?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from oligodendrocyte lysates .
  • siRNA screening : Knock down candidate targets (e.g., kallikrein-6) to confirm functional relevance in myelination assays .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated oligodendrocytes identifies upregulated pathways (e.g., Wnt/β-catenin) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and protocols (e.g., MTT vs. ATP luminescence) .
  • Batch variability control : Source compounds from verified suppliers (e.g., PubChem) and confirm purity via HRMS .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve outliers .

Notes on Sources

  • Primary references : PubChem, peer-reviewed journals (e.g., Medicinal Chemistry Research), and patents .

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